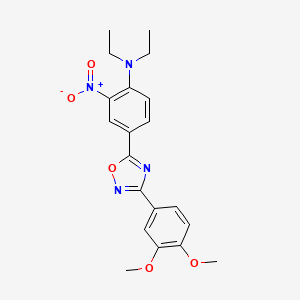
N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide, also known as F13714, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. F13714 belongs to the family of benzamides and has been found to exhibit a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide has been found to inhibit the activity of enzymes, such as histone deacetylases and topoisomerases, which are involved in the regulation of gene expression and DNA replication. N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide has also been shown to modulate the activity of receptors, such as dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide can inhibit the growth and proliferation of cancer cells, reduce oxidative stress and inflammation, and modulate the activity of neurotransmitters. In vivo studies have shown that N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide can reduce tumor growth and improve cognitive function in animal models of cancer and neurodegenerative disorders, respectively.
实验室实验的优点和局限性
N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide has several advantages for lab experiments, including its reproducible synthesis method, its potent activity against cancer cells and neurodegenerative disorders, and its ability to modulate the activity of various cellular signaling pathways. However, N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
未来方向
Several future directions for the research on N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide can be identified. First, further studies are needed to elucidate the mechanism of action of N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide and its potential targets in cancer and neurodegenerative disorders. Second, studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide in animal models and humans. Third, studies are needed to evaluate the safety and efficacy of N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide in clinical trials. Fourth, studies are needed to investigate the potential of N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide as a lead compound for the development of novel therapeutics for cancer and neurodegenerative disorders. Finally, studies are needed to explore the potential of N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide for the treatment of other diseases, such as psychiatric disorders.
合成方法
The synthesis of N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide involves a multistep process that begins with the reaction between 2,6-difluoroaniline and 3,5-dimethoxybenzoyl chloride. The resulting product is then subjected to a series of chemical reactions, including reduction, acylation, and cyclization, to obtain the final product, N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide. The synthesis of N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide has been reported in several scientific publications and has been found to be a reliable and reproducible method.
科学研究应用
N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders. In cancer research, N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide has been found to exhibit potent antitumor activity by inhibiting the growth and proliferation of cancer cells. In neurodegenerative disorders, N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In psychiatric disorders, N-(2,6-difluorophenyl)-3,5-dimethoxybenzamide has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, and has been proposed as a potential treatment for depression and anxiety.
属性
IUPAC Name |
N-[(Z)-(2-fluorophenyl)methylideneamino]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O/c22-19-14-8-7-13-18(19)15-23-24-21(25)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,20H,(H,24,25)/b23-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXAZYJWQLXZOW-HAHDFKILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN=CC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N/N=C\C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


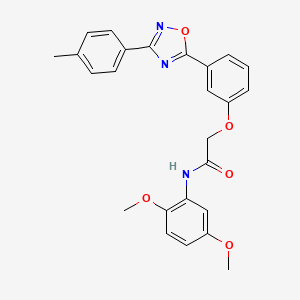
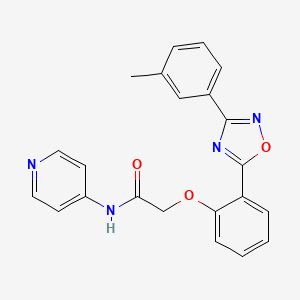
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7689418.png)
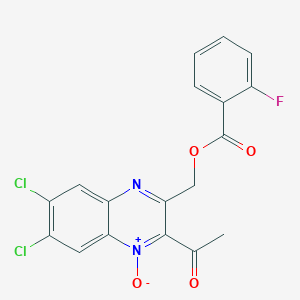
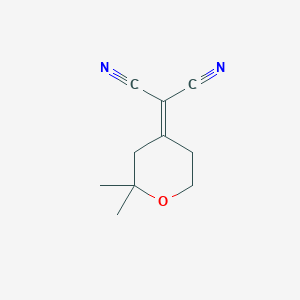



![Methyl 2-[4-(pyridin-3-ylmethylsulfamoyl)phenoxy]acetate](/img/structure/B7689460.png)
